2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2,5-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2,5-dimethylphenyl)acetamide is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is commonly known as Trazodone and is primarily used as an antidepressant medication. However, recent scientific research has explored its potential applications in various fields, including neuroscience, pharmacology, and biochemistry.
Wirkmechanismus
Trazodone works by inhibiting the reuptake of serotonin and blocking the activity of certain serotonin receptors. This leads to an increase in the levels of serotonin in the brain, which is believed to be responsible for its antidepressant effects. Additionally, Trazodone also affects the activity of other neurotransmitters, such as norepinephrine and dopamine, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Trazodone has been shown to have various biochemical and physiological effects on the body. It has been shown to affect the levels of various hormones, such as cortisol and testosterone, and may also affect the immune system. Additionally, Trazodone has been shown to have sedative effects, which may contribute to its use in the treatment of insomnia.
Vorteile Und Einschränkungen Für Laborexperimente
The unique chemical structure and mechanism of action of Trazodone make it a promising candidate for various lab experiments. Its effects on neurotransmitter levels and receptor activity make it a useful tool for studying the mechanisms of various neurological disorders. However, Trazodone may also have limitations in certain experiments, such as those involving the immune system or other physiological processes.
Zukünftige Richtungen
There are many potential future directions for the study of Trazodone. One area of research is the development of new drugs based on its chemical structure and mechanism of action. Additionally, further studies are needed to fully understand its effects on various neurotransmitters and physiological processes. Finally, more research is needed to explore its potential applications in the treatment of various diseases, such as cancer and autoimmune disorders.
Conclusion:
In conclusion, Trazodone is a chemical compound that has gained significant attention in the field of medicinal chemistry. Its unique chemical structure and mechanism of action make it a promising candidate for various scientific applications. Further research is needed to fully understand its effects on various neurotransmitters and physiological processes, as well as its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of Trazodone involves the reaction of 3-chlorophenylpiperazine with 2,5-dimethylphenylacetyl chloride. The reaction takes place in the presence of a base, such as potassium carbonate, and a solvent, such as dichloromethane. The resulting product is then purified through crystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
Trazodone has been extensively studied for its potential applications in various scientific fields. In neuroscience, it has been shown to affect the levels of various neurotransmitters, including serotonin, norepinephrine, and dopamine. This has led to its use in the treatment of various neurological disorders, such as depression, anxiety, and insomnia.
In pharmacology, Trazodone has been studied for its potential applications in drug discovery and development. Its unique chemical structure and mechanism of action make it a promising candidate for the development of new drugs for various diseases.
Eigenschaften
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O/c1-15-6-7-16(2)19(12-15)22-20(25)14-23-8-10-24(11-9-23)18-5-3-4-17(21)13-18/h3-7,12-13H,8-11,14H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJOTUQQGLFTBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.